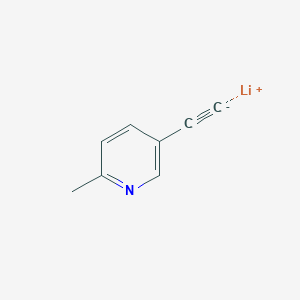![molecular formula C11H14N2O7 B14333902 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene CAS No. 106132-15-4](/img/structure/B14333902.png)
1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with two nitro groups and a long chain of ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene typically involves the nitration of a benzene derivative followed by the introduction of the ethoxy chain. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro groups at the 2 and 4 positions of the benzene ring. The ethoxy chain can be introduced through a series of etherification reactions using appropriate alkylating agents and base catalysts.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although the nitro groups are generally resistant to mild oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: Formation of 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ethoxy chain can influence the compound’s solubility and interaction with biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-ethoxy-2-(2-methoxyethoxy)ethane
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
- 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
Comparison: 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene is unique due to the presence of both nitro groups and a long ethoxy chain. This combination imparts distinct chemical properties, such as increased reactivity in reduction reactions and enhanced solubility in organic solvents. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and scientific research.
Eigenschaften
CAS-Nummer |
106132-15-4 |
|---|---|
Molekularformel |
C11H14N2O7 |
Molekulargewicht |
286.24 g/mol |
IUPAC-Name |
1-[2-(2-methoxyethoxy)ethoxy]-2,4-dinitrobenzene |
InChI |
InChI=1S/C11H14N2O7/c1-18-4-5-19-6-7-20-11-3-2-9(12(14)15)8-10(11)13(16)17/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
KYYBWDPUIUGMPP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


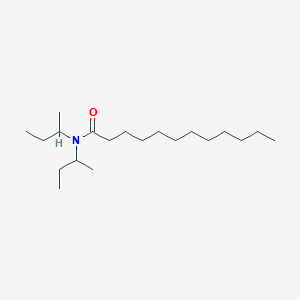
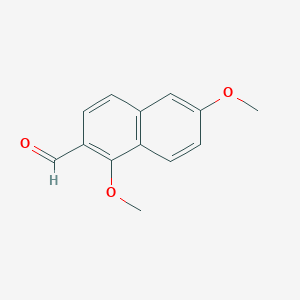
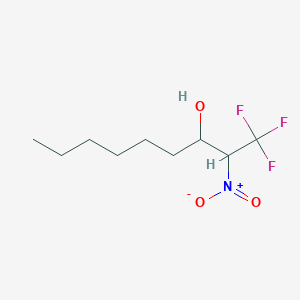
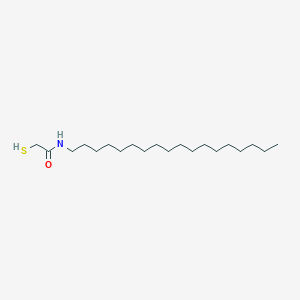

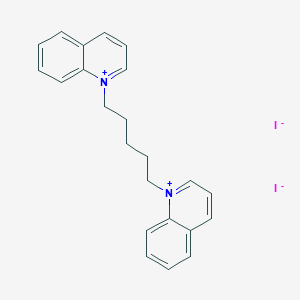
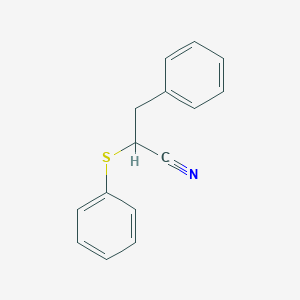




![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
